Targeting the PI3K/AKT/mTOR Axis: A Mechanistic and Methodological Guide to BAY1125976
Targeting the PI3K/AKT/mTOR Axis: A Mechanistic and Methodological Guide to BAY1125976
Executive Summary
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a central node governing cellular proliferation, survival, and metabolism. Its hyperactivation is a hallmark of numerous human malignancies, making it a prime target for therapeutic intervention[1]. BAY1125976 emerges as a highly potent, orally bioavailable, and selective allosteric inhibitor of AKT isoforms 1 and 2[1].
Unlike conventional ATP-competitive kinase inhibitors, BAY1125976 operates via a distinct allosteric mechanism that locks AKT in an inactive conformation, preventing its membrane recruitment and subsequent activation[2]. This whitepaper dissects the structural causality of BAY1125976, presents quantitative pharmacodynamics, and outlines self-validating experimental protocols for rigorous preclinical evaluation.
Mechanistic Causality: The Allosteric Advantage
The Structural Basis of Inhibition
Full-length AKT consists of an N-terminal pleckstrin homology (PH) domain, a central kinase domain, and a C-terminal regulatory region. Physiological activation requires the PH domain to bind to PIP3 at the plasma membrane, triggering a conformational opening. This exposes Threonine 308 (T308) to phosphorylation by PDK1, and Serine 473 (S473) to phosphorylation by mTORC2[3].
BAY1125976 does not compete with ATP[4]. Instead, it binds to a cryptic allosteric pocket formed precisely at the interface between the kinase domain and the PH domain of the inactive, non-phosphorylated AKT[3].
Causality of the Allosteric Mode: By stabilizing this closed, auto-inhibited conformation, BAY1125976 sterically prevents the PH domain from engaging with PIP3. Consequently, AKT cannot translocate to the membrane, and the conformational changes required for T308 and S473 phosphorylation are blocked[3]. This circumvents a major limitation of ATP-competitive inhibitors, which often paradoxically hyperphosphorylate AKT at S473 by stabilizing the open conformation and relieving negative feedback loops. Furthermore, BAY1125976 is completely ineffective against truncated AKT proteins lacking the PH domain (ΔPH-AKT), validating its absolute dependence on the PH-kinase domain interface[2].
Caption: Mechanism of BAY1125976 allosteric inhibition in the PI3K/AKT pathway.
Quantitative Pharmacodynamics and Isoform Selectivity
BAY1125976 demonstrates exquisite selectivity for AKT1 and AKT2 over AKT3, driven by subtle structural differences in the allosteric pockets of these isoforms[5]. It is particularly efficacious in tumor models harboring PIK3CA mutations (e.g., KPL-4 breast cancer) or AKT1 E17K activating mutations (e.g., LAPC-4 prostate cancer)[1].
Table 1: Biochemical and Cellular Potency of BAY1125976
| Target / Cell Line | Assay / Biomarker | IC50 Value | ATP Concentration |
| AKT1 (Biochemical) | Kinase Activity | 5.2 nM | 10 µM |
| AKT1 (Biochemical) | Kinase Activity | 44 nM | 2 mM |
| AKT2 (Biochemical) | Kinase Activity | 18 nM | 10 µM |
| AKT2 (Biochemical) | Kinase Activity | 36 nM | 2 mM |
| AKT3 (Biochemical) | Kinase Activity | 427 nM | 10 µM |
| LAPC-4 (Prostate) | pAKT1-S473 | 0.8 nM | Cellular |
| LAPC-4 (Prostate) | pAKT1-T308 | 5.6 nM | Cellular |
| KU-19-19 (Bladder) | pAKT1-S473 | 35 nM | Cellular |
| LAPC-4 (Prostate) | pPRAS40-T246 | ~141 nM | Cellular |
Data synthesized from established preclinical profiling[5][6].
Self-Validating Experimental Protocols
To ensure rigorous and reproducible evaluation of BAY1125976, the following self-validating workflows are recommended. Each protocol embeds internal controls to confirm the mechanism of action.
Protocol A: TR-FRET Biochemical Kinase Assay (Allosteric Validation)
Objective: To quantify AKT inhibition and validate the non-ATP competitive nature of BAY1125976[7]. Expert Insight: By running the assay at both low (10 µM) and physiological (2 mM) ATP concentrations, researchers can verify that the IC50 does not shift significantly, proving allostery[6]. The inclusion of the ΔPH-AKT1 mutant is a critical self-validating step. Because BAY1125976 requires the interface between the PH and kinase domains to bind, a true allosteric inhibitor will show no activity against the truncated mutant[2].
-
Reagent Preparation: Prepare recombinant full-length AKT1, AKT2, and a truncated ΔPH-AKT1 mutant (negative control) in assay buffer (e.g., PEG/water 60/40, pH 4.0 vehicle)[6].
-
Compound Titration: Serially dilute BAY1125976 in DMSO, then transfer to the microplate[3].
-
Reaction Assembly: Combine the kinase, a biotinylated peptide substrate (e.g., biotin-Ahx-KKLNRTLSFAEPG), and ATP (10 µM or 2 mM)[7].
-
Initiation & Incubation: Add the compound dilutions to initiate the reaction. Incubate at room temperature for 60 minutes to allow substrate phosphorylation[3].
-
Detection: Add TR-FRET detection reagents (Europium-labeled anti-phospho antibody and XL665-labeled streptavidin)[7].
-
Validation Check: The ΔPH-AKT1 mutant must show no inhibition by BAY1125976, confirming the requirement of the PH domain[2].
Caption: TR-FRET biochemical kinase assay workflow for allosteric validation.
Protocol B: Cellular Pharmacodynamics (Pathway Shutdown)
Objective: To measure the functional inhibition of the PI3K/AKT/mTOR cascade in AKT1 E17K mutant cells (e.g., LAPC-4)[5]. Expert Insight: The E17K mutation localizes AKT to the membrane constitutively. BAY1125976 must overcome this to suppress downstream signaling[5]. When evaluating AKT inhibitors, measuring total AKT alongside phospho-AKT is non-negotiable. BAY1125976 should strictly decrease pAKT-S473 and pAKT-T308 without altering total AKT levels[2].
-
Cell Seeding: Seed LAPC-4 or KU-19-19 cells in 6-well plates and allow adherence overnight[5].
-
Treatment: Treat with BAY1125976 (0.1 nM to 1 µM) or DMSO vehicle for 2 to 4 hours.
-
Lysis & Western Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors. Resolve proteins via SDS-PAGE.
-
Biomarker Probing: Probe for pAKT-S473, pAKT-T308, downstream pPRAS40-T246, and p4EBP1-T70[4][5].
-
Validation Check: A dose-dependent decrease in pAKT-T308 and pPRAS40 confirms targeted inhibition[5].
Protocol C: In Vivo Xenograft Efficacy
Objective: To evaluate the anti-tumor efficacy in PIK3CA or AKT1 mutant models[1]. Expert Insight: The choice of KPL-4 (PIK3CA H1047R mutant) and LAPC-4 (AKT1 E17K mutant) xenografts is deliberate. These models possess constitutive activation of the PI3K/AKT axis, rendering them highly addicted to AKT signaling[1][7].
-
Implantation: Subcutaneously inject 3 × 10^6 KPL-4 cells into female NMRI (nu/nu) mice[7].
-
Randomization: Once tumors reach 232–358 mm³, randomize into vehicle and treatment groups[8].
-
Dosing: Administer BAY1125976 via oral gavage at 25 mg/kg or 50 mg/kg daily[5].
-
Monitoring: Measure tumor volume (T/C ratio) and body weight twice weekly[5].
-
Validation Check: Collect blood for LC/MS/MS plasma concentration-time profiles to correlate systemic exposure with tumor shrinkage, establishing a definitive PK/PD relationship[7].
References[3] Preclinical Efficacy of BAY1125976: A Technical Overview - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE53_2vO8A2l_0BKSWyC7gegCIGkonlnA7OG9-ClpjMQJ17B4t7PGj9GfOtwRUcAx_kP2gNiIRT3c64CSYhZkP4DvLbuWb6KDhrWBM5PzYzQePezkMZw3dU6LXlplj4KAQxzCeEcKwGWQBpezSulh7O37OtHXWVrK9sNvx7JDIH_jFhmnVNcIh2spA8U0KmUwB4F28=[5] BAY1125976 | AKT1/2 Inhibitor | CAS 1402608-02-9 - Selleck Chemicals.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQZAHdJqYJgWRupqf_EreKz2Jyk_DBSZNHOIe8PayssF4mlE2OLmB7gX9Y3P0ZaOfi98pYTfBfonYPNEeBamz64ERyZn_QvOH5fPgyUFFdfetzDuqxelqI_5kFmwbugckEkOiDjce5pjVAJgNf1g==[4] BAY-1125976 - Inxight Drugs (NCATS).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtFbmY3JYNFuzXs9jvmSlrU5ABQ9SimveQgCy_f6RyuE_6PwIVRIhPZmWdGyivedLMl78B3FMF-HGCCuerKy2kIqiFoVqr6cmhm-LSbgcs_E9qBjH9IWLxON1IKvh5d4s=[7] BAY1125976 | Akt - TargetMol.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI__dHREZfcKSImVg0-ZxrMfLNKOUitBIdWp-7pYhgDFk2pISFpQOqKVvs4iOksqtIvbXvj3vytpA5-njl8PqmGD_r7p0xhysTy2LT_e1azXqVeE6b3xXdEXSivW8pZyWxnnBRaSTM[6] BAY1125976 | AKT1/2 Inhibitor - MedChemExpress.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9UZyTLL6g-NcmGxo-67NnGtaAmQyEkAD1dDDRMgF6HBITktcYV6o5YYhxbSULYtRVwprb6y8-NMJXAGVDCvBxvPepp7zIc0xDVfQCdYT-F3J7Xy8KkNTKiM4XzGoYENd91hKX7-PPzw==[2] (PDF) BAY 1125976, a selective allosteric AKT1/2 inhibitor exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZr3Zgdq7oGiiJeW8lC1aVBxLxoZ4YbpcUwBraw57BCA8-tDlO76zupfwkb6qMb0OU6Gd50rt8445gEsj8W9M3pNpkMkB7Uw9lVQTnFGB_i18ScHLlaGnxUoN2h8KGKJjC57CSm-gsZZVE07czpuPkQg1qXi4djSOHMvwoBMedjmSs4NBM_Qdtos6PxDkcneXA9sW-1F_3goK92btwSwaRdSNz1R4Uluh7kKTE4krFqDSv-THyANFcV8Je8Zrt1LPbZ3avVCN__NWT3WN5iwNMzi0oJ_5ahaW_TuSVQxhLi2N13jBEVGAturYsDUjOew==[1] BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmxK8ZeveLljlh9NBULufOOjszQ_WTeX90_U8bFJgMWxWUbRq-ZwlPaEWccTjhy1R7Waxj7ayBdtIox1fMq6zuqzCeNowJ55dGRnmthYZm-BImdL0yqrht_Q4O7FhGmqb2Y30=[8] BAY1125976 - MedChemExpress.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhj8uqhkKHRKRnZuH48EWmQTh6n9SxJvC8Gnk8Kjv-MZLTVaRioaeGw94Em9xDZ4CPEnI9RCxiozZGV0nRo2AqV2qJDlj6aPIkRALK3o3F3qbC13J9tYOUy93bOgB28vw4S1LeS8__5-NzFBsJv2ynAbi0K_pV9b8NNr1_4AP-rWSpAuhbR-dh5sj99o603ANgrCA0
Sources
- 1. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BAY-1125976 [drugs.ncats.io]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BAY1125976 | Akt | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
